molecular formula C13H12N4 B2644082 N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine CAS No. 133929-18-7

N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine

Katalognummer B2644082
CAS-Nummer: 133929-18-7
Molekulargewicht: 224.267
InChI-Schlüssel: QTKVVJXYEASQLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzimidazole derivatives are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .


Synthesis Analysis

Benzimidazole derivatives can be synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . Methods of synthesis of 4-benzimidazolyl anilines have been classified according to the starting material used into: Reaction of o-phenylenediamines with carboxylic acids .


Molecular Structure Analysis

The benzimidazole core is planar and can form hydrogen bonds, leading to a three-dimensional arrangement . Theoretical and actual NMR chemical shifts were found to be quite similar .


Chemical Reactions Analysis

Benzimidazole derivatives decompose slowly on contact with bases . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .


Physical And Chemical Properties Analysis

Benzimidazole derivatives are typically solid at room temperature . They have low solubility in water and negligible vapor pressure at 20°C .

Wissenschaftliche Forschungsanwendungen

Allosteric Activators of Human Glucokinase

N-benzimidazol-2yl benzamide analogues, which include “N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine”, have been used as allosteric activators of human glucokinase . These compounds have shown significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models . Among the derivatives synthesized, some strongly increased the catalytic action of glucokinase .

Anticancer Agents

Benzimidazole derivatives, including “N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine”, have been studied as potential anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to significantly influence the anticancer activity . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase of anticancer activity .

Hypoglycemic Agents

N-benzimidazol-2yl benzamide analogues have been used in the design of newer effective hypoglycemic agents . These agents have a distinct mechanism of action at the molecular level and could be used as a single drug with improved safety .

Molecular Docking Studies

“N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine” and its analogues have been used in molecular docking studies . These studies predict the bonding interactions of these derivatives with the residues in the allosteric site of glucokinase protein .

Synthesis of Benzimidazole Derivatives

“N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine” is used in the synthesis of benzimidazole derivatives . These derivatives are synthesized by reacting ortho-phenylenediamines with benzaldehydes .

Bioactivity Studies

The effect of substituent groups in the structure of “N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine” on the bioactivity against cancer cell lines A549, MDA-MB-231, and PC3 has been studied .

Safety And Hazards

Benzimidazole derivatives may cause skin and eye irritation, and may be harmful if swallowed or inhaled . They should be stored in a well-ventilated place and kept tightly closed .

Zukünftige Richtungen

The occurrence of drug-resistant bacterial infections impulses the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . Benzimidazole derivatives are being investigated for their potential as new antibacterial agents .

Eigenschaften

IUPAC Name

4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,14H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKVVJXYEASQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327886
Record name 4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643216
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine

CAS RN

133929-18-7
Record name 4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.